molecular formula C13H16O3 B7992209 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde

4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde

Cat. No.: B7992209
M. Wt: 220.26 g/mol
InChI Key: ACCVCQTVNOUEIZ-UHFFFAOYSA-N
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Description

4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a tetrahydrofurfuryloxy group linked via a methylene bridge to the aromatic ring. The tetrahydrofurfuryl moiety, a five-membered cyclic ether, introduces steric bulk and moderate polarity, influencing its reactivity and solubility. Its structural uniqueness lies in the combination of an aldehyde group and an ether-functionalized side chain, enabling diverse reactivity in nucleophilic additions, cross-coupling reactions, and polymer modifications.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-8-11-3-5-12(6-4-11)9-15-10-13-2-1-7-16-13/h3-6,8,13H,1-2,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCVCQTVNOUEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tetrahydrofurfuryl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 4-[(Tetrahydrofurfuryloxy)methyl]benzoic acid.

    Reduction: 4-[(Tetrahydrofurfuryloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis
4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic substitution reactions. It has been utilized in the synthesis of complex organic molecules, including:

  • Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Heterocyclic Compounds : It can be used to synthesize various heterocycles by undergoing cyclization reactions.

1.2 Polymer Chemistry
This compound has potential applications in polymer chemistry, where it can act as a monomer or cross-linking agent in the production of polymers with specific properties. Its incorporation can enhance thermal stability and mechanical strength.

Pharmaceutical Applications

2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.

2.2 Anticancer Research
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug development.

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines, suggesting potential for further development as an anticancer agent.
Organic SynthesisSuccessfully used as a precursor for synthesizing complex heterocyclic compounds with desirable pharmacological activities.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tetrahydrofurfuryloxy group may also contribute to the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde and analogous compounds:

Compound Name Substituent Group(s) Key Structural Features References
This compound Tetrahydrofurfuryloxy-methyl Five-membered cyclic ether, methylene linker
4-(Tetrahydro-pyran-2-yloxy)benzaldehyde Tetrahydropyranyloxy Six-membered cyclic ether
4-Hydroxybenzaldehyde Hydroxyl (-OH) Electron-withdrawing phenolic group
4-(Bromomethyl)benzaldehyde Bromomethyl (-CH2Br) Electrophilic bromine for substitution
4-[4’-(N,N-Diethylamino)styryl]benzaldehyde Diethylamino-styryl Conjugated π-system with amino group
4-(Methylsulfonyl)benzaldehyde Methylsulfonyl (-SO2CH3) Strong electron-withdrawing sulfonyl group

Key Observations :

  • Ether Derivatives : The tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) ethers () differ in ring size, affecting steric hindrance and solubility. Larger rings (e.g., tetrahydropyran) may enhance lipophilicity.
  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in 4-(Methylsulfonyl)benzaldehyde strongly deactivates the aromatic ring, directing electrophilic substitutions meta, whereas the tetrahydrofurfuryloxy group (moderately electron-withdrawing) may favor para/ortho positions in reactions .
  • Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde enables nucleophilic substitution, while the aldehyde group in this compound is prone to condensation or oxidation reactions .

Physicochemical Properties

  • Solubility: The tetrahydrofurfuryl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to 4-hydroxybenzaldehyde, which is more water-soluble due to its phenolic group .
  • Stability : Sulfonyl and bromomethyl derivatives are moisture-sensitive, requiring inert storage conditions, whereas ethers like this compound are relatively stable .

Biological Activity

4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde is a chemical compound with potential biological activities that have garnered attention in various research contexts. This article explores its biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde group substituted with a tetrahydrofurfuryloxy methyl group. Its molecular formula is C12H14O3C_{12}H_{14}O_3, and it possesses unique properties that influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Effects : Research has shown that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results, suggesting its potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The compound's structure allows it to scavenge free radicals, thus reducing oxidative damage to cells.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its cytotoxicity against cancer cells.
  • Membrane Disruption : The compound has been observed to disrupt bacterial membranes, leading to cell lysis and death.

Antioxidant Activity

A study published in Macromolecules explored the antioxidant capacity of various substituted benzaldehydes, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .

Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed effective inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains, suggesting a moderate level of antimicrobial activity .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 100 µM. These findings were corroborated by flow cytometry analysis, which indicated an increase in apoptotic cells upon treatment with the compound .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantReduced ROS levels
AntimicrobialMIC = 50 µg/mL against S. aureus
CytotoxicityDecreased viability at >100 µM

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